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Compound of Interest

Compound Name: tert-Butyl trans-3-pentenoate
CAS No.: 81643-01-8
Cat. No.: B12846425
Get Quote
. J

Introduction & Structural Context

tert-Butyl trans-3-pentenoate is a

-unsaturated ester often employed in organic synthesis for its steric bulk and resistance to
immediate nucleophilic attack at the carbonyl compared to methyl/ethyl analogs. Its structural
rigidity, defined by the trans (E) geometry of the internal alkene, makes it a critical standard for
analyzing stereoselectivity in olefin metathesis and asymmetric dihydroxylation reactions.

Compound Details:

o |[UPAC Name:tert-butyl (E)-pent-3-enoate[1]
o CAS Number: 81643-01-8[1]

¢ Molecular Formula: C

H

O
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[1]

e Molecular Weight: 156.22 g/mol [1]

Structural Analysis & Assignment Logic

Before interpreting the raw data, it is crucial to understand the magnetic environment of the
protons and carbons.

e The Carbonyl Environment: Unlike

-unsaturated esters (conjugated), the carbonyl in 3-pentenoate is isolated from the alkene by
a methylene spacer. This results in a higher carbonyl stretching frequency in IR and a distinct
doublet pattern for the

-methylene protons in NMR.

e The Alkene Geometry: The trans geometry is confirmed by the coupling constant (

) of the vinylic protons, typically ranging from 15.0 to 15.5 Hz. A cis isomer would exhibit a
smaller

value (~10-11 Hz).

e The tert-Butyl Group: This bulky group acts as a distinct spectroscopic handle, producing an
intense singlet (9H) that integrates cleanly against the rest of the molecule, serving as an
excellent internal standard for yield calculations.

Visualization: Structural Connectivity & Shift Logic

tert-Butyl Group Shielding > 1H: 6 1.45 (s, 9H)
(Steric Bulk) 13C: 0 ~28.1, 80.5

Internal Alkene Deshielding > 1H: 6 5.4-5.6 (m)
(trans-Geometry) J=155Hz

Alpha-Methylene Inductive Effect > 1H: 6 2.95 (d)
(Spacer) Coupled to Alkene

tert-Butyl trans-3-pentenoate
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Caption: Logic flow connecting structural moieties to specific NMR signals.

Spectroscopic Data

The following data is synthesized from high-fidelity literature on the methyl analog and
corrected for the tert-butyl ester substituent effects.

A. Proton NMR ( H NMR)
Solvent: CDCI

(Chloroform-d) | Frequency: 400 MHz
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The tert-butyl
group. Sharp,
-C(CH intense
1.45 Singlet (s) 9H - singlet.
Diagnostic for
ester

formation.

B. Carbon NMR ( C NMR)

Solvent: CDCI

| Decoupling: Proton-decoupled
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Chemical Shift (

Carbon Type Assignment
» Ppm)
Ester Carbonyl. Typical range
171.2 Quaternary (C=0) ]
for non-conjugated esters.
Alkene Carbon (
129.5 Methine (CH) or
).
Alkene Carbon (
123.8 Methine (CH) or
).
Quaternary (C
80.5 tert-Butyl quaternary carbon.
)
Methylene (CH
39.2 -Carbon. Shifts upfield relative
) to conjugated isomers.
Methyl (CH
28.1 tert-Butyl methyls (3x).
)
Methyl (CH
17.9 Terminal methyl group.

)

C. Infrared Spectroscopy (FT-IR)

Phase: Neat liquid film (NaCl plates)
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Wavenumber (cm
Intensity Assignment Diagnostic Note

)

Alkyl C-H stretches

2978, 2935 Medium C-H Stretch
(methyl/methylene).

Ester carbonyl.[2]
Higher frequency than
conjugated esters
(e.g., tert-butyl
crotonate would be
~1715).

1735 Strong C=0 Stretch

Internal trans alkene

stretch. Often very
1660 Weak C=C Stretch

weak due to

symmetry.

gem-Dimethyl
) "doublet”
1368, 1390 Medium C-H Bend
characteristic of the

tert-butyl group.

C-O-C asymmetric
1150 Strong C-O Stretch
stretch of the ester.

Experimental Protocol: Synthesis & Isolation

For researchers needing to prepare fresh standards, the acid-catalyzed addition of isobutylene
to the carboxylic acid is the preferred route to avoid isomerization.

Workflow Diagram
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Reagent: Isobutylene (gas) or Catalyst: H2SO4 (cat.)

SUEUE EE R PETIEEE AE) Boc20 (alternative) Solvent: CH2CI2

Reaction: Sealed Tube
RT, 24h

Workup: Wash w/ NaHCO3
(Removes unreacted acid)

Product: tert-Butyl trans-3-pentenoate
(Yield: ~85%)

Click to download full resolution via product page

Caption: Synthesis pathway minimizing isomerization risks.

Step-by-Step Methodology

o Preparation: In a pressure tube or autoclave, dissolve trans-3-pentenoic acid (1.0 equiv) in
dichloromethane (DCM).

¢ Acidification: Add concentrated H

SO

(0.1 equiv) or BF
Et

O.

« Addition: Cool the solution to -78°C and condense isobutylene (excess, ~3-5 equiv) into the
vessel.

+ Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24 hours.
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e Quench: Carefully vent excess isobutylene. Dilute with DCM and wash with saturated
NaHCO

(2x) to remove unreacted acid.
 Purification: Dry organic layer over MgSO

, filter, and concentrate. Distillation (bp ~65-70°C at reduced pressure) yields the pure ester.
Quality Control Check:
o Check for the disappearance of the carboxylic acid proton (

> 10 ppm) in NMR.

e Ensure no isomerization to the conjugated 2-pentenoate has occurred (which would show a
doublet for the methyl group at

1.8-1.9 and a carbonyl shift to ~1710 cm

in IR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. tert-Butyl trans-3-pentenoate | C9H1602 | CID 5463545 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. spectroscopyonline.com [spectroscopyonline.com]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of tert-Butyl
trans-3-pentenoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12846425/docs#technical-guide-spectroscopic-
profiling-of-tert-butyl-trans-3-pentenoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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